

# Application Note: Quantification of Fluvastatin Sodium Monohydrate in Bulk Drug by RP-HPLC

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## Compound of Interest

Compound Name: Fluvastatin sodium monohydrate

Cat. No.: B15136119

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## Introduction

Fluvastatin sodium is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] Accurate and reliable quantification of Fluvastatin sodium in bulk drug substance is crucial for quality control and to ensure its therapeutic efficacy. This application note describes a simple, precise, and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **Fluvastatin sodium monohydrate**. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

## Principle

The method utilizes RP-HPLC with UV detection to separate and quantify Fluvastatin sodium. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvents and an aqueous buffer. The concentration of Fluvastatin sodium is determined by comparing the peak area of the sample to that of a standard of known concentration.

## Experimental Protocols

### 1. Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a UV/Vis detector is suitable.[7]

- Column: Hypersil® ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.[7][8]
- Mobile Phase: A filtered and degassed mixture of Methanol, 20mM Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid), and Acetonitrile in the ratio of 5:3:2 (v/v/v).[7]
- Flow Rate: 1.2 mL/min.[7]
- Detection Wavelength: 235 nm.[7]
- Column Temperature: Ambient.
- Injection Volume: 20 µL.

## 2. Preparation of Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of **Fluvastatin sodium monohydrate** working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 1-6 µg/mL by diluting with the mobile phase. [7]
- Sample Solution (for bulk drug): Accurately weigh and transfer about 10 mg of the **Fluvastatin sodium monohydrate** bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute an appropriate volume of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 4 µg/mL).

## 3. Method Validation Protocol

The developed RP-HPLC method was validated as per ICH guidelines for the following parameters:

- Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This was evaluated by comparing the chromatograms of a blank (mobile

phase), a standard solution, and a sample solution to check for any interference at the retention time of Fluvastatin.

- **Linearity:** The linearity of the method was established by analyzing a series of six concentrations of Fluvastatin sodium over the range of 1-6 µg/mL.[7] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient ( $R^2$ ) was determined.
- **Accuracy:** The accuracy was determined by the recovery method. A known amount of standard drug was added to the sample solution at three different levels (e.g., 80%, 100%, and 120% of the sample concentration), and the recovery of the added standard was calculated.
- **Precision:** The precision of the method was evaluated by performing intra-day and inter-day variation studies. Intra-day precision was determined by analyzing a standard solution of Fluvastatin sodium at a single concentration six times on the same day. Inter-day precision was determined by analyzing the same standard solution on three different days. The results were expressed as the percentage relative standard deviation (%RSD).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

## Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)	Mean Peak Area (n=3)
1	12543
2	25102
3	37658
4	50215
5	62771
6	75325
Correlation Coefficient (R <sup>2</sup> )	0.9998[7]

Table 2: Accuracy (Recovery) Data

Spike Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery	Mean % Recovery
80%	3.2	3.18	99.38	99.03
100%	4.0	3.95	98.75	
120%	4.8	4.75	98.96	

Accuracy results for Fluvastatin recoveries have been reported in the range of 98.31-99.70%. [7]

Table 3: Precision Data

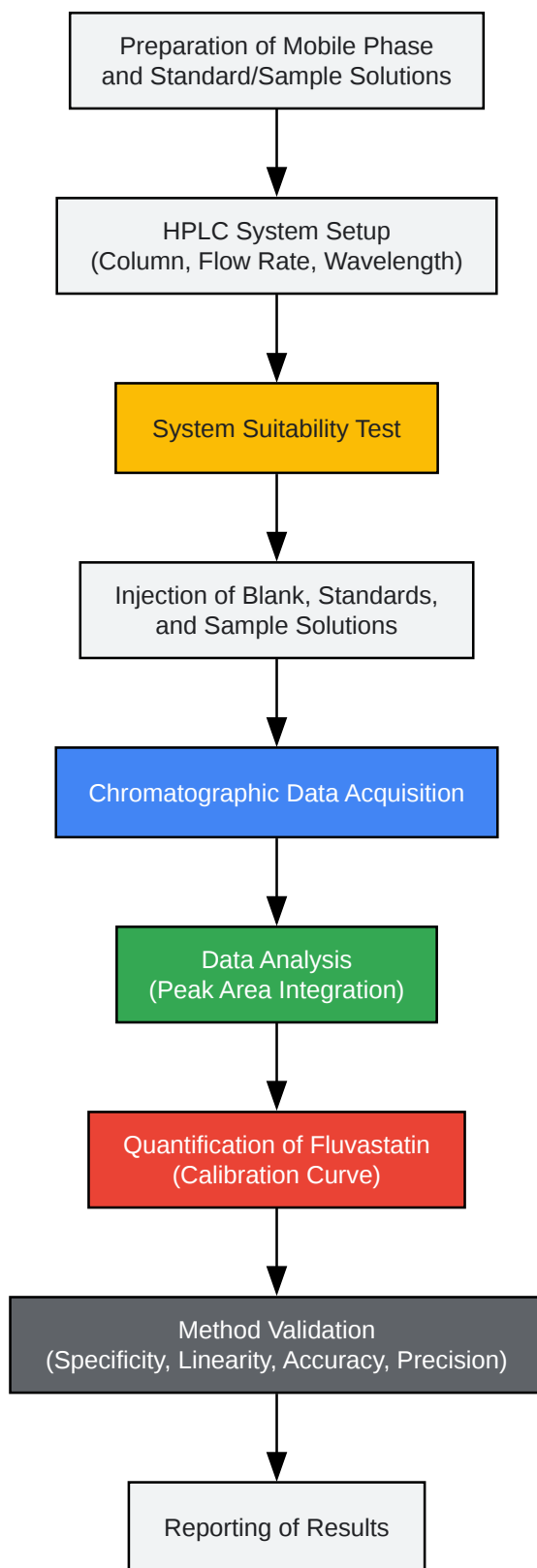
Precision	% RSD (n=6)
Intra-day	0.52
Inter-day	0.78

Intra-day and inter-day precision of CVs were reported to be in the range of 0.2073-0.8976 % for Fluvastatin sodium recoveries.[7]

Table 4: LOD and LOQ

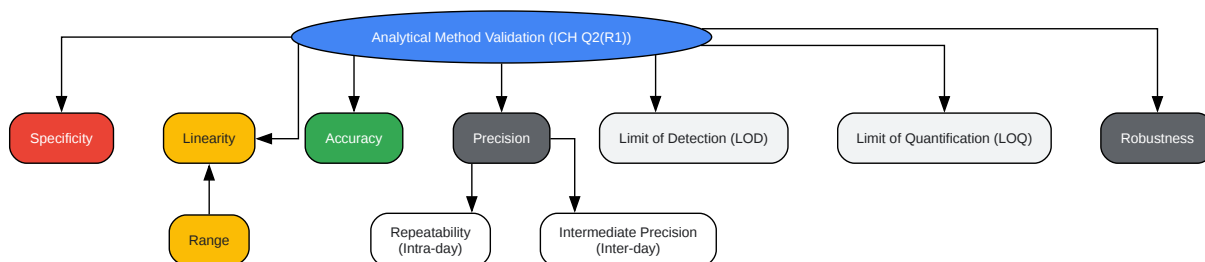
Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.0194 <sup>[7]</sup>
Limit of Quantification (LOQ)	0.0588 <sup>[7]</sup>

## Mandatory Visualization



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Caption: Experimental workflow for the RP-HPLC quantification of Fluvastatin sodium.



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Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.

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